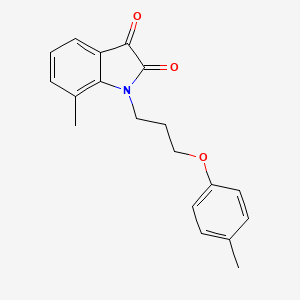
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione, also known as Ro 31-8220, is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
作用机制
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 exerts its pharmacological effects by inhibiting the activity of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, cytokines, and hormones. Once activated, PKC phosphorylates downstream targets, leading to the activation or inhibition of various signaling pathways. This compound 31-8220 binds to the ATP-binding site of PKC and inhibits its activity. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis or cell cycle arrest.
Biochemical and Physiological Effects
This compound 31-8220 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound 31-8220 has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of PKC. In cardiovascular diseases, this compound 31-8220 has been shown to improve cardiac function and reduce myocardial damage by inhibiting the activity of PKC and reducing oxidative stress. In neurological disorders, this compound 31-8220 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting the activity of PKC and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. This compound 31-8220 has been extensively studied in various cell types and animal models, which makes it a well-characterized compound. However, this compound 31-8220 also has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. This compound 31-8220 can also be toxic to cells at high concentrations, which requires careful optimization of experimental conditions.
未来方向
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has several potential future directions for research. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound 31-8220. Another area of research is the investigation of the role of PKC in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The development of PKC inhibitors as potential therapeutic agents for these diseases is also an area of interest. Finally, the investigation of the molecular mechanisms underlying the pharmacological effects of this compound 31-8220 and other PKC inhibitors is an area of ongoing research.
合成方法
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 can be synthesized using a multi-step process starting from 2,3-dioxoindoline. The first step involves the reaction of 2,3-dioxoindoline with 3-bromopropyl p-tolyl ether to form the intermediate compound. The intermediate is then treated with methyl magnesium bromide to obtain the final product, this compound 31-8220. The synthesis method has been optimized to yield high purity and high yield of this compound 31-8220.
科学研究应用
7-Methyl-1-(3-p-tolyloxy-propyl)-1H-indole-2,3-dione 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound 31-8220 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, this compound 31-8220 has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction. In neurological disorders, this compound 31-8220 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)23-12-4-11-20-17-14(2)5-3-6-16(17)18(21)19(20)22/h3,5-10H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEUUMBLQHUPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=CC=C3C(=O)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
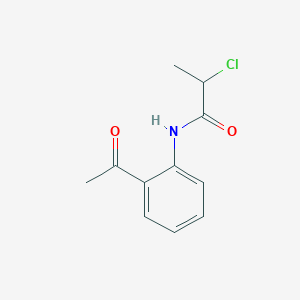
![N-(2-methoxyethyl)-4-[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2903092.png)
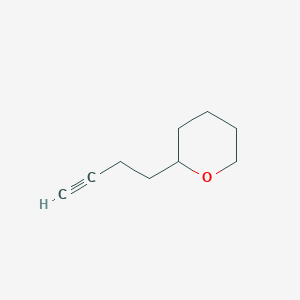
![2-((6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2903098.png)
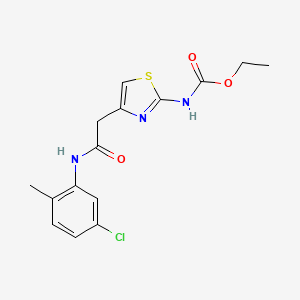
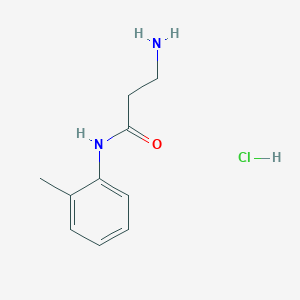
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2903104.png)
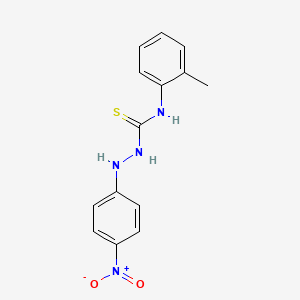
![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2903106.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2903107.png)
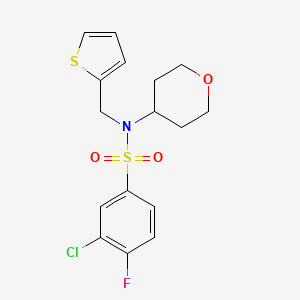
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2903111.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2903112.png)